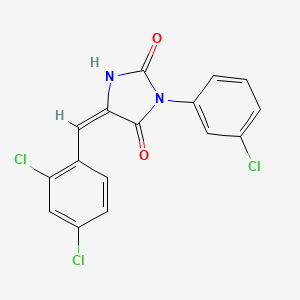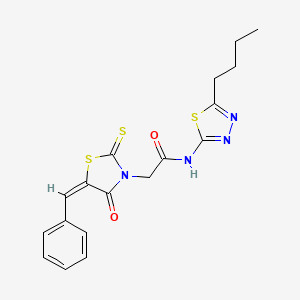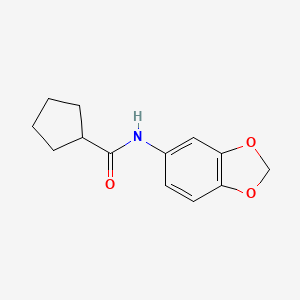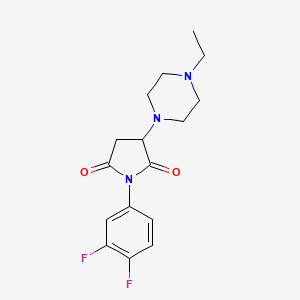![molecular formula C17H23N5OS B4614899 N-cyclohexyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4614899.png)
N-cyclohexyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this triazole derivative involves multiple steps, including the use of (1)H NMR, (13)C NMR, IR, and X-ray single-crystal determination. The molecular geometry, vibrational frequencies, and NMR chemical shift values have been calculated using density functional methods, confirming the compound's optimized geometry and theoretical values align with experimental data. This compound's synthesis also demonstrates its potential for applications in biological activities, as it has been screened for antibacterial, antifungal, and antioxidant activities (Orek, Koparir, & Koparır, 2012).
Molecular Structure Analysis
The compound's molecular structure has been extensively analyzed using spectroscopic and computational methods. The use of B3LYP/6-31G(d) level of theory has allowed for a detailed understanding of its molecular electrostatic potentials, frontier molecular orbitals, and thermodynamic properties. The analysis shows significant non-linear optical properties, highlighting the compound's potential for various scientific applications. The molecular geometry closely reproduces the crystal structure, indicating a well-optimized structure (Orek, Koparir, & Koparır, 2012).
Chemical Reactions and Properties
The compound exhibits a range of chemical reactions and properties, influenced by its structural components. Its synthesis from hydrazine derivatives and reactions with various agents highlight its reactivity and potential for further chemical modifications. The studies have shown the compound's interaction with solvents and other chemicals, indicating its versatile chemical properties and reactivity patterns.
Physical Properties Analysis
While specific studies on the physical properties of this compound are limited, the available data from synthesis and structural analysis suggest that it possesses unique physical characteristics. These include its crystalline structure, solubility in various solvents, and thermal stability, derived from its complex molecular structure and functional groups.
Chemical Properties Analysis
The chemical properties of "N-cyclohexyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide" are multifaceted, encompassing its reactivity, potential for forming derivatives, and interactions with biological targets. Its activity against microbial organisms and antioxidant properties are particularly noteworthy, suggesting applications in developing antimicrobial and protective agents.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Chemical Structures
Research has explored the synthesis of unique chemical structures using components similar to N-cyclohexyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, involves similar chemical processes and compounds. These new classes of pseudopeptidic [1,2,4]triazines are composed of different amino acids and present potential in the development of novel pharmaceutical compounds (Sañudo et al., 2006).
Development of Versatile Chemical Reagents
The concept of a “universal isocyanide” enables post-condensation modification of Ugi four-component condensation products, which is a strategy suited for the synthesis of diverse chemical libraries. Using components similar to N-cyclohexyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide, this approach can lead to the creation of various products from original compounds. This method is instrumental in the development of diverse chemical structures and could be applied in pharmaceutical research (Keating & Armstrong, 1996).
Exploration of Antimicrobial and Anticancer Activities
The synthesis of thiopyrimidine and thiazolopyrimidines, starting from compounds structurally related to N-cyclohexyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide, has been investigated for potential antimicrobial and anticancer activities. These studies demonstrate the significance of exploring similar compounds for their biological activities and potential therapeutic applications (Hawas et al., 2012).
Contribution to Coordination Chemistry and Luminescence Studies
Research into coordination polymers and luminescent properties has involved compounds analogous to N-cyclohexyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide. This research contributes significantly to understanding the structural and luminescent properties of new coordination compounds, which can be crucial for developing materials with specific optical properties (Jin et al., 2013).
Investigation of Antiviral and CNS Therapeutic Potential
Compounds structurally related to N-cyclohexyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide have been explored for their potential in treating diseases of the CNS, depression, and other conditions. This research indicates the potential use of similar compounds in the development of anticonvulsants, anxiolytics, and CNS-active drugs (Habernickel, 2001).
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-12(16(23)19-14-6-4-3-5-7-14)24-17-21-20-15(22(17)2)13-8-10-18-11-9-13/h8-12,14H,3-7H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVZCDJNUQKVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)SC2=NN=C(N2C)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-methyl-1-{5-[(4-methylbenzyl)thio]-1,3,4-oxadiazol-2-yl}butyl)amine hydrochloride](/img/structure/B4614816.png)
![6-chloro-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4614820.png)



![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4614840.png)
![3-[(4-bromobenzyl)thio]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4614846.png)
![N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(2-pyrazinylmethyl)acetamide](/img/structure/B4614863.png)
![4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4614876.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4614883.png)
![allyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate](/img/structure/B4614886.png)
![2-[(4-methoxybenzyl)thio]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4614889.png)
![3-chloro-N-{[(1-phenylpropyl)amino]carbonyl}benzamide](/img/structure/B4614906.png)